molecular formula C10H7Cl2N3OS B6264796 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide CAS No. 885269-65-8

2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No. B6264796
M. Wt: 288.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide (2-CPT) is an organic compound that has been studied for its potential applications in scientific research. It is a relatively new compound that has been studied for its potential to be used in a variety of lab experiments, such as those related to biochemical and physiological effects. The purpose of

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide to form 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine, which is then reacted with chloroacetyl chloride to form 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide.

Starting Materials
4-chlorobenzenesulfonyl chloride, thiosemicarbazide, chloroacetyl chloride

Reaction
4-chlorobenzenesulfonyl chloride is reacted with thiosemicarbazide in the presence of a base such as triethylamine to form 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine., The resulting 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine is then reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide., The final product can be purified by recrystallization from a suitable solvent such as ethanol.

Scientific Research Applications

2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. It has been found to be useful in studies of protein-protein interactions, enzyme inhibition, and receptor binding. Additionally, it has been used in studies of cell signaling pathways and drug metabolism.

Mechanism Of Action

The mechanism of action of 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to changes in their activity. It is also believed to interact with cell receptors, leading to changes in the activity of the cells. Additionally, it is believed to interact with various biochemical pathways, leading to changes in the activity of those pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide are not yet fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins, leading to changes in their activity. Additionally, it has been found to interact with cell receptors, leading to changes in the activity of the cells. Furthermore, it has been found to interact with various biochemical pathways, leading to changes in the activity of those pathways.

Advantages And Limitations For Lab Experiments

The advantages of using 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide in lab experiments include its cost-effectiveness, its ability to interact with proteins and enzymes, and its ability to interact with cell receptors. Additionally, it has been found to be relatively stable, making it suitable for long-term experiments. The main limitation of using 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide in lab experiments is that its mechanism of action is not yet fully understood, making it difficult to predict its effects.

Future Directions

Potential future directions for research on 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research. Additionally, further studies of its potential toxicity and safety profile would be beneficial. Furthermore, further studies of its potential to be used in drug development and therapeutic interventions would also be beneficial. Finally, further studies of its potential to be used in the diagnosis and treatment of various diseases and disorders would be beneficial.

properties

CAS RN

885269-65-8

Product Name

2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide

Molecular Formula

C10H7Cl2N3OS

Molecular Weight

288.2

Purity

95

Origin of Product

United States

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